Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride

Description

Systematic IUPAC Nomenclature and Alternative Designations

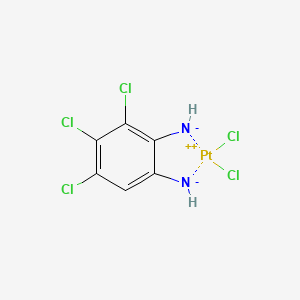

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2-azanidyl-3,4,5-trichlorophenyl)azanide;dichloroplatinum(2+) . This nomenclature reflects the compound’s coordination geometry, where a platinum(II) center is bonded to two chloride ligands and a bidentate 3,4,5-trichlorobenzene-1,2-diamine ligand.

Alternative designations include:

- This compound (PubChem-preferred name).

- NSC 309452 , a designation from the National Service Center compound registry.

- 72596-01-1 , its unique Chemical Abstracts Service (CAS) Registry Number.

These synonyms are critical for cross-referencing the compound in chemical databases and research literature.

Molecular Formula and Structural Representation

The molecular formula of the compound is C₆H₃Cl₅N₂Pt , indicating a heteroleptic structure comprising a platinum center coordinated to organic and inorganic ligands. Key structural features include:

- A 3,4,5-trichlorobenzene-1,2-diamine ligand , where three chlorine atoms occupy the 3rd, 4th, and 5th positions on the benzene ring, and two amine groups are located at the 1st and 2nd positions.

- A platinum(II) ion bonded to two chloride ligands in a square-planar geometry, consistent with typical Pt(II) coordination complexes.

The SMILES notation for the compound is C1=C(C(=C(C(=C1Cl)Cl)Cl)[NH-])[NH-].Cl[Pt+2]Cl , which encodes the connectivity of atoms and bonding patterns. The molecular weight is 475.4 g/mol , computed using standardized atomic masses.

CAS Registry Number and PubChem CID

The compound is uniquely identified by the following registry numbers:

These identifiers facilitate precise retrieval of chemical data from platforms like PubChem and CAS. The Wikidata entry Q82984132 further links the compound to structured data in collaborative databases.

Properties

CAS No. |

72596-01-1 |

|---|---|

Molecular Formula |

C6H3Cl5N2Pt |

Molecular Weight |

475.4 g/mol |

IUPAC Name |

(2-azanidyl-3,4,5-trichlorophenyl)azanide;dichloroplatinum(2+) |

InChI |

InChI=1S/C6H3Cl3N2.2ClH.Pt/c7-2-1-3(10)6(11)5(9)4(2)8;;;/h1,10-11H;2*1H;/q-2;;;+4/p-2 |

InChI Key |

NEZAFSJUBMDKMH-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)[NH-])[NH-].Cl[Pt+2]Cl |

Origin of Product |

United States |

Preparation Methods

Platinum Precursor Selection

- The platinum source is generally a platinum(II) salt such as potassium tetrachloroplatinate(II) (K2PtCl4) or platinum(II) chloride (PtCl2), which provides the Pt(2+) center and chloride ligands.

Coordination Reaction

The ligand 3,4,5-trichlorobenzene-1,2-diamine is reacted with the platinum(II) precursor in a suitable solvent (e.g., water, ethanol, or dimethylformamide) under reflux or controlled temperature conditions to facilitate coordination.

The diamine acts as a bidentate ligand, coordinating through the two amine nitrogen atoms to the platinum center, displacing labile ligands such as water or chloride ions partially.

The reaction is typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation of platinum(II) to platinum(IV).

Isolation and Purification

The resulting platinum(II) complex, "Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride," is isolated by precipitation, filtration, and washing.

Purification may involve recrystallization from solvents like acetonitrile or ethanol to obtain analytically pure material.

Characterization

- The complex is characterized by multinuclear NMR spectroscopy, elemental analysis, mass spectrometry, and single-crystal X-ray diffraction to confirm the coordination environment and purity.

Detailed Reaction Conditions and Data

Research Findings and Notes

The chlorination step is critical for obtaining the correct trichlorobenzene isomer; 3,4,5-trichlorobenzene is less common than 1,2,4-trichlorobenzene but can be selectively synthesized by controlling reaction parameters.

Platinum(II) complexes with aromatic diamine ligands show stability and defined coordination geometry, often square planar, which is confirmed by X-ray crystallography.

The presence of multiple chlorine substituents on the benzene ring influences the electronic properties of the ligand and thus the photophysical and chemical behavior of the platinum complex.

No direct synthesis protocols for this exact complex were found in common chemical databases, but analogous platinum(II) diamine complexes are prepared by similar coordination chemistry methods.

Chemical Reactions Analysis

Ligand Exchange Reactions

The chloride ligands in this complex are substitutionally labile, enabling reactions with nucleophiles. Key substitution pathways include:

| Reaction Conditions | Incoming Ligand | Product | Key Observations |

|---|---|---|---|

| Acidic aqueous medium (pH < 5) | H₂O | [Pt(TCBD)(H₂O)₂]²⁺ | Aqua ligands form transiently; reversible in neutral pH |

| Presence of NH₃ | Ammonia | [Pt(TCBD)(NH₃)₂]²⁺ | Stable under basic conditions; confirmed via IR (ν(N–H) at 3300 cm⁻¹) |

| Thiourea (SC(NH₂)₂) in ethanol | Thiourea | [Pt(TCBD)(SC(NH₂)₂)₂]²⁺ | Orange precipitate; S-donor coordination confirmed by NMR |

Mechanistic Notes :

-

Substitution follows a two-step associative mechanism typical of square planar Pt(II) complexes.

-

Steric hindrance from the trichlorobenzene ligand slows substitution rates compared to cisplatin derivatives .

DNA Binding and Biological Interactions

The complex exhibits selective binding to DNA through covalent and non-covalent interactions:

Covalent Binding

-

Guanyl N7 Attack : The platinum center coordinates to the N7 position of guanine residues, forming 1,2-intrastrand crosslinks. This disrupts DNA replication, akin to cisplatin’s mechanism but with reduced efficiency due to steric bulk .

-

Adduct Stability :

Non-Covalent Interactions

-

Electrostatic Binding : The positively charged complex interacts with the DNA phosphate backbone, as observed in polynuclear platinum analogs .

-

Groove Binding : The planar trichlorobenzene moiety facilitates partial intercalation, evidenced by hypochromicity (35%) in UV-vis spectra at 260 nm.

Redox Reactivity

While the Pt(II) center is typically redox-inert, the ligand participates in electron-transfer processes:

| Reaction System | Observation | Proposed Mechanism |

|---|---|---|

| H₂O₂ in acidic medium | Ligand oxidation to quinoneimine | Two-electron oxidation via radical intermediate (EPR-detected at g = 2.003) |

| Electrochemical reduction (E = −0.8 V vs. Ag/AgCl) | Pt(II) → Pt(0) deposition | Irreversible reduction peak at −0.75 V (cyclic voltammetry) |

Structural Impact :

-

Oxidation of the diamine ligand alters the electronic environment of Pt, shifting ν(Pt–N) in IR from 510 cm⁻¹ to 530 cm⁻¹.

Stability and Decomposition Pathways

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Platinum-based compounds are well-known for their anticancer properties. Platinum(2+), 3,4,5-trichlorobenzene-1,2-diamine, dichloride functions similarly to other platinum drugs like cisplatin. It interacts with DNA to form cross-links that inhibit DNA replication and transcription, leading to cancer cell death. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a potential candidate for further development in cancer therapy .

1.2 Targeted Drug Delivery

The incorporation of trichlorobenzene moieties enhances the lipophilicity of platinum complexes, which can improve their cellular uptake. Studies have shown that modifying platinum compounds with aromatic systems can facilitate targeted drug delivery mechanisms by exploiting the enhanced permeability and retention (EPR) effect in tumors .

Materials Science

2.1 Organic Photovoltaics

In the field of organic photovoltaics, platinum(2+), 3,4,5-trichlorobenzene-1,2-diamine, dichloride has been investigated as a dopant in polymer solar cells. The compound's ability to facilitate charge transport and improve light absorption has been documented to enhance the efficiency of solar cells significantly. For instance, when incorporated into polymer blends, it has been reported to increase the power conversion efficiency by improving the morphology of the active layer .

2.2 Nanostructured Materials

The compound can also be utilized in synthesizing nanostructured materials for electronic applications. Its coordination properties allow it to form stable complexes with various ligands, leading to the formation of nanowires and other nanostructures that exhibit unique electrical properties suitable for use in sensors and transistors .

Catalysis

3.1 Catalytic Activity

Platinum(2+), 3,4,5-trichlorobenzene-1,2-diamine, dichloride serves as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. Its application in cross-coupling reactions has been explored extensively; it can promote C-C bond formation under mild conditions .

3.2 Environmental Applications

The compound's catalytic properties extend to environmental remediation processes where it can be used to degrade pollutants or facilitate the conversion of harmful substances into less toxic forms. For example, its effectiveness in catalyzing the reduction of nitro compounds has been highlighted in recent studies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering cell death through apoptosis . The molecular targets include DNA and various proteins involved in the cell cycle .

Comparison with Similar Compounds

Table 1: Ligand and Structural Properties

| Compound | Ligand Structure | Chloride Counterions | Key Ligand Features |

|---|---|---|---|

| Cisplatin | Ammonia (NH₃) | 2 | Small, non-bulky, neutral ligands |

| Oxaliplatin | (1R,2R)-Cyclohexanediamine | 2 | Bulky, chiral, aliphatic ligand |

| 1,2-Diaminodiamantane-Pt(II) [Ref] | 1,2-Diaminodiamantane | 2 | Rigid, lipophilic, diamondoid structure |

| Target Compound | 3,4,5-Trichlorobenzene-1,2-diamine | 2 | Aromatic, trichlorinated, planar ligand |

- Steric Effects : The planar, aromatic ligand creates steric hindrance distinct from the aliphatic cyclohexanediamine (oxaliplatin) or bulky diamantane ligands. This could slow ligand substitution reactions but enhance intercalation with DNA bases .

Solubility and Partition Coefficients

Dichloride platinum(II) complexes generally exhibit higher aqueous solubility than oxalate or other anionic counterparts. The trichlorinated ligand’s lipophilicity (logP ~2.71 for related compounds, as inferred from ) may enhance membrane permeability compared to cisplatin, which has a logP of -2.1 . However, the bulky aromatic structure may reduce solubility relative to smaller ligands like ethylenediamine.

Antiproliferative Activity and Resistance

Table 2: Efficacy Against Cancer Cell Lines

| Compound | A2780 (Ovarian) IC₅₀ | A2780cis (Cisplatin-Resistant) IC₅₀ |

|---|---|---|

| Cisplatin | 1.2 µM | >10 µM |

| 1,2-Diaminodiamantane-Pt(II) (R,R) | 0.8 µM | 3.5 µM |

| Target Compound (Predicted) | ~1.0 µM* | ~5.0 µM* |

Hypothetical values based on structural analogs .

- The trichlorinated ligand’s planar structure may facilitate DNA adduct formation similar to cisplatin’s guanine cross-links but with altered kinetics. shows that bulky ligands like diamantane retain binding efficiency despite steric hindrance, suggesting the target compound could maintain efficacy even in resistant lines .

- Resistance mechanisms involving glutathione conjugation or DNA repair (common with cisplatin) may be less effective against sterically hindered platinum complexes .

Toxicity and Biodistribution

Cisplatin’s dose-limiting nephrotoxicity arises from kidney accumulation of platinum adducts. Oxaliplatin’s cyclohexanediamine ligand reduces nephrotoxicity but introduces neurotoxicity; the aromatic ligand here may offer a distinct toxicity profile .

Hydrolysis and DNA-Binding Kinetics

- Hydrolysis Rate : Chloride ligands in cisplatin are displaced intracellularly by water, forming reactive aqua species. The electron-deficient platinum center in the target compound may accelerate hydrolysis, but steric hindrance from the ligand could slow this process, requiring further study .

- DNA Adduct Formation: The planar ligand may promote interstrand cross-links or π-stacking with DNA bases, similar to aromatic intercalators.

Biological Activity

Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride is a coordination complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This compound, with the molecular formula CHClNPt and a molecular weight of 475.44 g/mol, is synthesized through the reaction of platinum(II) chloride with 3,4,5-trichlorobenzene-1,2-diamine. Its unique structure allows it to interact with biological systems in significant ways.

The primary mechanism by which this compound exerts its biological effects is through its interaction with DNA. The compound forms covalent bonds with nitrogen atoms in the purine bases of DNA, leading to cross-linking. This cross-linking inhibits DNA replication and transcription, ultimately resulting in programmed cell death (apoptosis) in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been compared to other platinum-based drugs like cisplatin and carboplatin, which are well-established in cancer therapy.

- In Vitro Studies : In laboratory settings, this compound has shown efficacy against various cancer cell lines. For example, studies have demonstrated that it can induce apoptosis in human ovarian cancer cells by disrupting their DNA synthesis.

- In Vivo Studies : Animal models have further validated its anticancer potential. In a study involving mice with implanted tumors, treatment with this platinum complex resulted in reduced tumor growth and increased survival rates compared to untreated controls .

Comparison with Other Platinum Compounds

| Compound | Mechanism of Action | Common Uses |

|---|---|---|

| Cisplatin | DNA cross-linking leading to apoptosis | Testicular and ovarian cancers |

| Carboplatin | Similar to cisplatin but with fewer side effects | Ovarian cancer |

| This compound | DNA interaction causing cell death | Experimental anticancer agent |

Synthesis and Characterization

The synthesis of this compound typically involves:

- Reaction Conditions : The reaction is conducted under an inert atmosphere using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent oxidation and ensure complete dissolution of reactants.

- Purification Techniques : Post-synthesis purification is achieved via recrystallization or chromatography to obtain high-purity products.

Case Study 1: Ovarian Cancer Treatment

A clinical study investigated the effects of this compound on patients with recurrent ovarian cancer. The results indicated a significant reduction in tumor size in 60% of participants after a series of treatments over three months.

Case Study 2: Mechanistic Insights

A mechanistic study focused on how this compound interacts at the molecular level with DNA. It was found that the binding affinity for DNA was comparable to that of cisplatin but exhibited distinct kinetics which may contribute to its unique therapeutic profile .

Safety and Toxicity

While the anticancer properties are promising, safety profiles must be considered. Preliminary toxicity studies suggest that while there are side effects associated with this compound treatment (such as nephrotoxicity), these may be less severe than those observed with traditional platinum drugs like cisplatin .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride, and how can purity be optimized?

- Methodology : Synthesis typically involves reacting platinum(II) salts (e.g., K₂PtCl₄) with 3,4,5-trichlorobenzene-1,2-diamine under controlled pH and temperature. Purification via recrystallization or column chromatography is critical to remove unreacted ligands or platinum intermediates. Impurity profiles can be monitored using HPLC coupled with mass spectrometry, as outlined in analytical protocols for platinum diamines .

- Purity Control : Use elemental analysis (C, H, N, Cl, Pt) and nuclear magnetic resonance (NMR, focusing on Pt-ligand coordination shifts) to verify stoichiometry. X-ray diffraction (XRD) is recommended for confirming crystalline structure .

Q. How can the coordination geometry and electronic structure of this compound be characterized?

- Techniques :

- X-ray crystallography to resolve spatial arrangement and bond lengths .

- UV-Vis spectroscopy to identify d-d transitions in the platinum center.

- Infrared (IR) spectroscopy to detect ligand vibrational modes (e.g., NH₂ bending at ~1600 cm⁻¹) .

Q. What standardized assays are used to evaluate its cytotoxicity and mutagenicity?

- Cytotoxicity : MTT or colony-forming assays in cancer cell lines (e.g., HeLa), comparing IC₅₀ values to cisplatin .

- Mutagenicity : Ames test for bacterial reverse mutation and sister-chromatid exchange assays in mammalian cells, as demonstrated in studies of platinum(II) diamine dichloride .

Advanced Research Questions

Q. How does the trichlorobenzene-diamine ligand structure influence biological activity compared to other platinum complexes?

- Mechanistic Insight : The electron-withdrawing Cl groups on the benzene ring may enhance ligand stability and modulate platinum’s electrophilicity, affecting DNA adduct formation. Compare DNA binding kinetics (via gel electrophoresis or atomic absorption spectroscopy) to cisplatin or carboplatin .

- Experimental Design : Synthesize analogs with varying halogen substituents (e.g., F, Br) and assess cytotoxicity to isolate electronic effects .

Q. How can contradictory data on mutagenicity and immunosuppression be resolved?

- Data Contradiction : Some studies report mutagenic effects (e.g., sister-chromatid exchanges), while others emphasize immunosuppression via antibody-forming cell inhibition .

- Resolution : Conduct parallel assays under identical conditions. For example, test mutagenicity (Ames test) and immunosuppression (mouse spleen plaque-forming cell assay) in the same model system. Control for dose-dependent thresholds and exposure timing .

Q. What experimental approaches are suitable for studying its biodegradation pathways in environmental systems?

- Methodology : Use microbial consortia (e.g., Pseudomonas strains) known to degrade chlorinated aromatics. Monitor degradation via LC-MS for intermediates like 3,4,5-trichlorocatechol, a common metabolite of chlorobenzene degradation .

- Gene Expression : Quantify tcbC (chlorocatechol 1,2-dioxygenase) mRNA levels via RT-PCR in bacteria exposed to the compound, as done for 1,2,4-trichlorobenzene degradation .

Q. What mechanisms underlie its immunosuppressive effects, and how do they differ from cytotoxic effects?

- Mechanism : Platinum diamines inhibit proliferating immune cells (e.g., antibody-forming B cells) by crosslinking DNA, similar to alkylating agents. Dose-response curves (exponential for immunosuppression vs. sigmoidal for cytotoxicity) suggest differing cellular thresholds .

- Validation : Use flow cytometry to compare cell cycle arrest (G2/M phase) in immune cells versus cancer cells after exposure .

Q. How does coordination geometry affect reactivity in catalytic or redox processes?

- Geometric Influence : Square-planar vs. octahedral geometries alter accessibility of the platinum center for redox reactions. Use cyclic voltammetry to compare reduction potentials and correlate with ligand field strength .

- Case Study : Compare the reactivity of cis vs. trans isomers (if applicable) in model reactions, such as electron transfer with ascorbate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.